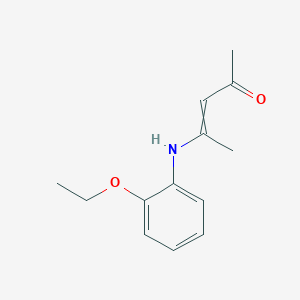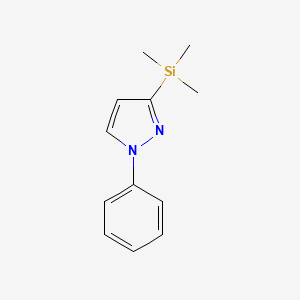
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a phenyl group and a trimethylsilyl group in the structure of this compound makes it a unique and versatile compound in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds. This reaction is often carried out under mild conditions to prevent the decomposition of the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium complexes), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and the nature of the biological or chemical system being studied.
Comparison with Similar Compounds
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole ring structure but lacks the trimethylsilyl group, which affects its chemical reactivity and applications.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound contains a similar trimethylsilyl group but differs in the position and nature of the functional groups attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
920984-29-8 |
|---|---|
Molecular Formula |
C12H16N2Si |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
trimethyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
DTVLXFBKUSIRMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


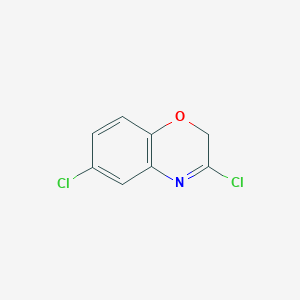

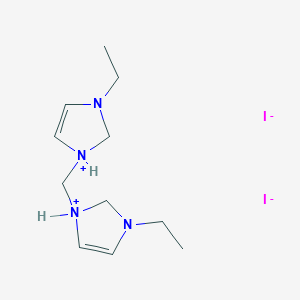

![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)
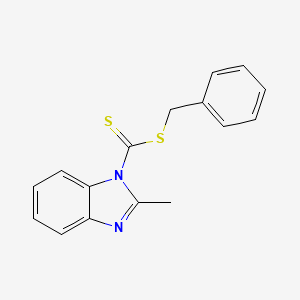

![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
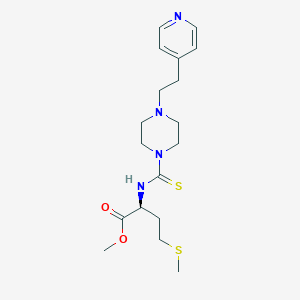
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
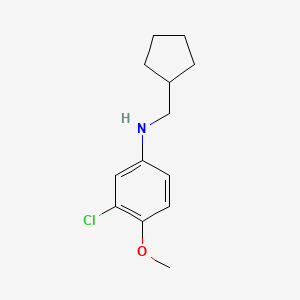
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

